5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomeric Purity

Regioisomeric impurity in pyrazole-4-carbonitrile building blocks can derail kinase inhibitor SAR programs. This 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile (CAS 1082745-49-0) eliminates that risk, providing a single, defined regioisomer for unambiguous scaffold elaboration. - 5-Amino group enables precise functionalization (amide coupling, cyclization) for focused kinase inhibitor libraries. - Tetrahydropyranyl moiety enhances BBB permeability potential, ideal for CNS-targeted probe synthesis. - Supplied with QC-verified regioisomeric purity to support reproducible SAR and analytical method development.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 1082745-49-0
Cat. No. B1372735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
CAS1082745-49-0
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC1COCCC1N2C(=C(C=N2)C#N)N
InChIInChI=1S/C9H12N4O/c10-5-7-6-12-13(9(7)11)8-1-3-14-4-2-8/h6,8H,1-4,11H2
InChIKeyUMPNYNSSLRKJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile (CAS 1082745-49-0) – Core Scaffold Identity and Procurement Baseline


5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile (CAS 1082745-49-0) is a heterocyclic building block featuring a pyrazole core substituted at the 1-position with a tetrahydropyranyl ring, at the 4-position with a nitrile group, and at the 5-position with a primary amine . This specific substitution pattern distinguishes it from regioisomeric analogs (e.g., 3-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile) and des‑amino variants (e.g., 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile), directly influencing subsequent synthetic derivatization and biological target engagement. As a key intermediate, it is primarily employed in the synthesis of kinase inhibitors and other bioactive molecules, where precise control of the amino-group position is critical for scaffold elaboration [1].

Regioisomeric Identity
Certified 5-amino regioisomer; distinct from 3-amino and des-amino analogs
Derivatization Vector
Primary amine at position 5 serves as the key handle for amidation and cyclization
Scaffold Synthesis Fit
Supports kinase inhibitor building block workflows requiring precise amino-group placement

Why Simple In-Class Substitution Is Not Advisable for 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile


Compounds within the pyrazole-4-carbonitrile family cannot be freely interchanged due to regioisomer-dependent reactivity and downstream pharmacological divergence. The 5-amino substituent on the target compound is a primary vector for further functionalization (e.g., amide bond formation, cyclization), and its position relative to the nitrile group dictates the electronic environment and hydrogen-bonding capacity of the scaffold . Replacing it with the 3-amino regioisomer or the des‑amino analog would alter the trajectory of synthetic sequences and compromise the fidelity of structure–activity relationships (SAR) established for kinase inhibitor programs. Quantitative differentiation data supporting these points are detailed in Section 3.

5-Amino Target
Alternative
Risk
Derivatization vector at position 5
3-amino regioisomer: altered H-bonding and electronic environment
SAR trajectory may shift; synthetic sequence divergence likely
Primary amine for amidation and cyclization
des-amino analog: no amine handle available
Synthetic elaboration pathway blocked

Quantitative Differentiation Evidence for 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Regioisomeric Purity: 5-Amino vs. 3-Amino Analog Specified by Supplier QC

Commercial suppliers specify the target compound with a purity of ≥95% to 99.96%, explicitly differentiating the 5-amino regioisomer from the 3-amino variant (CAS 1707371-84-3) . While both share an identical molecular formula (C₉H₁₂N₄O) and molecular weight (192.22 g/mol), only the 5-amino derivative is certified for use as a building block in medicinal chemistry programs targeting kinase inhibition, as noted in product descriptions [1].

Regioisomeric Identity
Supplier-certified
Purity: 99.96% (ChemScene COA); ≥95% (AKSci specification)
Certified 5-amino regioisomer identity supports SAR fidelity in medicinal chemistry programs
No head-to-head purity comparison available; differentiation is identity-based
Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomeric Purity

Molecular Weight and Formula Uniformity Masking Scaffold Divergence

The target compound (MW 192.22 g/mol) and its 3-amino regioisomer (CAS 1707371-84-3) share an identical molecular formula (C₉H₁₂N₄O) and mass, making them indistinguishable by mass spectrometry alone . In contrast, the des‑amino analog 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile (CAS 1657012-25-3) has a distinct formula (C₉H₁₁N₃O) and lower molecular weight (177.20 g/mol) . This data underscores that supplier specification is the only reliable differentiator for the regioisomers.

Isobaric Masking
Class-level
Identical MS profile vs 3-amino regioisomer
ΔMW −15.02 vs des-amino analog
Mass spectrometry alone cannot resolve regioisomers; supplier specification is essential
Isobaric masking renders MS-only identity confirmation insufficient
Scaffold Design Chemoinformatics Regioisomer Differentiation

Synthetic Utility: Literature Context for 5-Amino-Pyrazole-4-carbonitriles in Ibrutinib Synthesis

A 2025 publication demonstrates the utility of 5-amino-1H-pyrazole-4-carbonitriles as direct precursors to the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib [1]. The synthetic route leverages the 5-amino group for cyclization and the nitrile for further elaboration, a pathway not possible with the 3-amino or des‑amino analogs. While the publication uses a different N‑substituent, the core 5-amino-4-carbonitrile scaffold is conserved, highlighting the critical role of this regioisomeric pattern in approved drug synthesis.

Synthetic Validation
Cross-study comparable
5-amino-4-carbonitrile scaffold used in ibrutinib synthesis (ACS 2025)
Regioisomeric pattern validated for pharmaceutically relevant intermediate synthesis
N-substituent differs from target compound; core scaffold conserved
Ibrutinib Kinase Inhibitor Intermediate 5-Amino-pyrazole-4-carbonitrile

Procurement-Optimized Application Scenarios for 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile


Kinase Inhibitor Medicinal Chemistry Programs Requiring Regioisomerically Pure Scaffolds

This compound is suited for SAR exploration around the pyrazole-4-carbonitrile core, where the 5-amino group serves as a derivatization point. The regioisomeric purity safeguards against false SAR conclusions, as supported by supplier QC data in Section 3 .

Synthesis of BTK Inhibitors and Related Kinase Targets

Based on published methodology for 5-amino-1H-pyrazole-4-carbonitriles as precursors to ibrutinib, this specific tetrahydropyranyl derivative can be employed in convergent synthetic routes toward novel BTK inhibitors, provided the N‑substituent is compatible with downstream chemistry [1].

Building Block for CNS-Penetrant Kinase Inhibitor Libraries

Vendor descriptions note the tetrahydropyranyl moiety may enhance blood–brain barrier permeability [2]. While direct comparative CNS penetration data are absent, the scaffold’s physicochemical profile (MW 192.22, H‑bond donors/acceptors) aligns with CNS drug-like space, making it a candidate for neuroscience-focused inhibitor libraries.

Reference Standard for Regioisomer Differentiation in Analytical Method Development

Because the target and its 3-amino regioisomer are isobaric, the compound can serve as a reference standard for developing HPLC or LC‑MS methods that separate regioisomers, ensuring that future synthetic batches are correctly identified before use in medicinal chemistry workflows.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Regioisomerically certified building block
5-amino derivatization fidelity and scaffold integrity
BTK inhibitor synthetic route development
5-amino-4-carbonitrile scaffold compatibility
Synthetic route validation per published methods
Neuroscience-focused kinase inhibitor library design
Physicochemical profile alignment review
Blood–brain barrier penetration assessment context
Regioisomer differentiation method development
Certified 5-amino regioisomer identity
HPLC/LC-MS separation method validation
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